molecular formula C8H12O3 B15233065 ethyl (1S,5S,6S)-2-oxabicyclo[3.1.0]hexane-6-carboxylate

ethyl (1S,5S,6S)-2-oxabicyclo[3.1.0]hexane-6-carboxylate

Cat. No.: B15233065
M. Wt: 156.18 g/mol
InChI Key: WPWZXGZTADPNQW-ACZMJKKPSA-N
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Description

Ethyl (1S,5S,6S)-2-oxabicyclo[3.1.0]hexane-6-carboxylate is a bicyclic ester compound with the molecular formula C9H12O3. It is characterized by its unique oxabicyclohexane structure, which contributes to its distinct chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1S,5S,6S)-2-oxabicyclo[3.1.0]hexane-6-carboxylate typically involves the cyclopropanation of appropriate precursors. One common method includes the reaction of ethyl diazoacetate with a suitable diene or alkene under the influence of a rhodium catalyst . The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalyst systems can enhance yield and purity while reducing production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,5S,6S)-2-oxabicyclo[3.1.0]hexane-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl (1S,5S,6S)-2-oxabicyclo[3.1.0]hexane-6-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which ethyl (1S,5S,6S)-2-oxabicyclo[3.1.0]hexane-6-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate enzymatic activity or alter metabolic pathways, leading to the desired chemical or biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (1S,5S,6S)-2-oxabicyclo[3.1.0]hexane-6-carboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This stereochemistry can lead to different biological activities and chemical properties compared to its isomers .

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

ethyl (1S,5S,6S)-2-oxabicyclo[3.1.0]hexane-6-carboxylate

InChI

InChI=1S/C8H12O3/c1-2-10-8(9)6-5-3-4-11-7(5)6/h5-7H,2-4H2,1H3/t5-,6-,7-/m0/s1

InChI Key

WPWZXGZTADPNQW-ACZMJKKPSA-N

Isomeric SMILES

CCOC(=O)[C@H]1[C@H]2[C@@H]1OCC2

Canonical SMILES

CCOC(=O)C1C2C1OCC2

Origin of Product

United States

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